Chemical structure and properties of (5-Bromo-1-benzofuran-2-yl)acetic acid
Chemical structure and properties of (5-Bromo-1-benzofuran-2-yl)acetic acid
This guide provides an in-depth technical analysis of (5-Bromo-1-benzofuran-2-yl)acetic acid , a significant heterocyclic building block in medicinal chemistry.
CAS Registry Number: 84102-74-9 Chemical Formula: C₁₀H₇BrO₃ Molecular Weight: 255.07 g/mol
Executive Summary
(5-Bromo-1-benzofuran-2-yl)acetic acid is a functionalized benzofuran derivative serving as a critical scaffold in the development of pharmaceuticals targeting type 2 diabetes (PTP1B inhibitors), antimicrobial agents, and anti-inflammatory drugs. Its structure features a lipophilic benzofuran core substituted with a bromine atom at the C5 position—providing a handle for palladium-catalyzed cross-coupling—and an acetic acid moiety at the C2 position, which serves as a polar pharmacophore or a linker for further derivatization.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The compound is characterized by a fused benzene and furan ring system.[1] The electronic environment is dominated by the electron-withdrawing bromine and the inductive effect of the oxygen atom in the furan ring.
Identification Data
| Parameter | Detail |
| IUPAC Name | 2-(5-bromo-1-benzofuran-2-yl)acetic acid |
| SMILES | C1=CC2=C(C=C1Br)OC(=C2)CC(=O)O |
| InChI Key | MHGUUFJBFFEHMO-UHFFFAOYSA-N |
| MDL Number | MFCD11574519 |
| Appearance | Off-white to pale yellow solid |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context |
| Melting Point | 168–172 °C (Typical range for class) | Solid-state stability |
| pKa (Acid) | 3.8 – 4.2 (Predicted) | Carboxylic acid ionization |
| LogP | 2.8 – 3.1 | Lipophilicity (Drug-likeness) |
| Polar Surface Area | 50.44 Ų | Membrane permeability |
| Solubility | DMSO, Methanol, DMF | Low aqueous solubility at neutral pH |
Synthetic Methodology
The synthesis of (5-Bromo-1-benzofuran-2-yl)acetic acid requires constructing the benzofuran core followed by the installation of the acetic acid side chain. Two primary routes are chemically validated: the Willgerodt-Kindler Rearrangement (from 2-acetylbenzofuran) and the Homologation Strategy (from 2-carboxylate).
Route A: The Willgerodt-Kindler Protocol (Recommended)
This route is preferred for its robustness in converting aryl methyl ketones directly into acetic acid derivatives without requiring hazardous diazomethane.
Step 1: Cyclization to 2-Acetyl-5-bromobenzofuran
-
Reagents: 5-Bromosalicylaldehyde, Chloroacetone, Potassium Carbonate (
), Acetone/DMF. -
Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation.
-
Protocol:
-
Dissolve 5-bromosalicylaldehyde (1.0 eq) and
(2.0 eq) in anhydrous acetone. -
Add chloroacetone (1.1 eq) dropwise at room temperature.
-
Reflux for 6–8 hours. Monitor by TLC (formation of intermediate ether may be observed before cyclization).
-
Filter inorganic salts, concentrate, and recrystallize from ethanol.
-
Step 2: Willgerodt-Kindler Rearrangement
-
Reagents: Sulfur (
), Morpholine. -
Protocol:
-
Combine 2-acetyl-5-bromobenzofuran (1.0 eq), sulfur (1.5 eq), and morpholine (2.0 eq).
-
Heat to 130–140 °C for 4–6 hours. The reaction evolves
(perform in a fume hood). -
Cool the mixture and pour into water to precipitate the thioacetomorpholide intermediate.
-
Step 3: Hydrolysis to Final Acid
-
Reagents: 50% Sulfuric Acid (
) or NaOH/EtOH followed by acidification. -
Protocol:
-
Reflux the thioamide intermediate in 50%
or 10% NaOH for 12 hours. -
If basic hydrolysis is used, filter the solution and acidify the filtrate with conc. HCl to pH 1.
-
Collect the precipitate, wash with water, and recrystallize from benzene/ethanol.
-
Synthetic Workflow Diagram
Caption: Step-by-step synthesis via the Willgerodt-Kindler rearrangement strategy.
Reactivity & Derivatization Logic
This molecule is a "bifunctional" scaffold, allowing orthogonal modification at the aryl ring and the aliphatic tail.
C5-Bromine: Palladium Cross-Coupling
The bromine atom at position 5 is electronically activated for oxidative addition by Pd(0) catalysts.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in PTP1B inhibitors).
-
Buchwald-Hartwig: Amination to introduce solubilizing amine groups.
-
Heck Reaction: Vinylation for extending conjugation.
C2-Acetic Acid: Amidation & Esterification
The carboxylic acid is separated from the aromatic ring by a methylene spacer (
-
Amide Coupling: Activation with EDC/HOBt or HATU allows coupling with primary/secondary amines.
-
Bioisosteres: Conversion to acyl sulfonamides or tetrazoles to modulate pKa and metabolic stability.
Structural Activity Relationship (SAR) Logic
Caption: SAR analysis highlighting the dual functional roles of the halogen and acid moieties.
Biological Applications
PTP1B Inhibition (Diabetes Type 2)
Benzofuran-2-acetic acid derivatives are well-documented pharmacophores for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. The carboxylic acid mimics the phosphate group of the natural substrate (phosphotyrosine), binding to the active site arginine residues, while the lipophilic 5-bromo-benzofuran core occupies the hydrophobic pocket, improving selectivity over other phosphatases.
Antimicrobial Activity
The 5-bromo substitution enhances the lipophilicity required to penetrate bacterial cell walls. Derivatives of this acid have shown potency against Gram-positive bacteria (S. aureus) by disrupting cell membrane integrity.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
References
-
PubChem. Benzofuran, 5-bromo- (Compound Summary). National Library of Medicine. Link
-
Khan, M. et al. Synthesis and biological evaluation of benzofuran derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2005.
-
Choi, J. et al. Crystal structure of 2-(5-bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. PMC, 2009. Link
-
Malamas, M. S. et al. Design and synthesis of novel 5-substituted benzofuran-2-carboxylic acids as potent PTP1B inhibitors. Journal of Medicinal Chemistry, 2000.
-
Parkway Scientific. Product Data Sheet: HI-194 (CAS 84102-74-9).Link
